(2R,5r)-5-methyl-2-phenylmorpholine
Description
Properties
CAS No. |
954214-46-1 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
LQHGEOIBMBXJGV-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Alcohols
A widely used method involves cyclizing β-amino alcohols under acidic conditions to form the morpholine ring. For (2R,5R)-5-methyl-2-phenylmorpholine, this approach often starts with a phenyl-substituted amino alcohol precursor.
Mechanistic Insight :
The reduction of a keto intermediate (e.g., 2-phenyl-3-methyl-3-oxopropanamine) with NaBH₄ generates a diol mixture. Subsequent acid-mediated cyclization traps the trans-diastereomer, favoring the (2R,5R) configuration. Solvent choice (toluene vs. ethanol) influences reaction kinetics and selectivity.
Lewis Acid-Catalyzed Halonium Formation
This method leverages halonium intermediates to construct the morpholine core, enabling regioselective synthesis.
| Step | Reagents/Conditions | Yield | Key Findings | Source |
|---|---|---|---|---|
| Halonium generation | NBS, In(OTf)₃, DCM | 55% | Requires Lewis acid activation | |
| Base-mediated cyclization | DBU, 80°C | 76% | Single regioisomer formed |
Procedure :
Enantioselective Synthesis via Chiral Auxiliaries
Chiral auxiliaries or catalysts ensure high enantiomeric excess (e.e.) in morpholine synthesis.
| Approach | Reagents/Conditions | Yield | e.e. | Source |
|---|---|---|---|---|
| Chiral resolution | (+)-Tartaric acid, H₂O/EtOH | - | >95% | |
| Asymmetric hydrogenation | [Ru]-catalyst, H₂ | 85% | 92% e.e. | |
| N-Alkylation | Methyl iodide, DMF, 70°C | 80% | Retained |
Case Study :
For this compound, resolving the racemic mixture via chiral chromatography or using (+)-tartaric acid yields >95% e.e.. Asymmetric hydrogenation of a prochiral amine precursor is another efficient route.
Protection/Deprotection Strategies
Protecting groups (e.g., Boc, Ts) facilitate selective functionalization.
| Step | Reagents/Conditions | Purpose | Source |
|---|---|---|---|
| Boc protection | Boc₂O, DMAP, THF | Prevents amine interference | |
| Deprotection | TFA, DCM | Removes Boc group |
Example :
Boc-protected intermediates undergo cyclization or alkylation before deprotection, ensuring stereochemical integrity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | e.e. |
|---|---|---|---|---|
| Cyclization | High atom economy | Requires chiral resolution | 70–85% | <50% |
| Halonium formation | Regioselective, mild conditions | Expensive Lewis acids | 55–76% | 100% |
| Chiral resolution | High enantioselectivity | Time-consuming, costly | - | >95% |
| Asymmetric hydrogenation | Scalable, high e.e. | Requires specialized catalysts | 80–85% | 90–95% |
Critical Data Tables
Table 1: Optimal Conditions for Key Reactions
Chemical Reactions Analysis
Reaction Types
The compound participates in three primary reaction types:
1.1 Oxidation
Oxidation typically converts the morpholine ring into ketones or aldehydes. For example, oxidation of the secondary alcohol group can yield carbonyl derivatives, though specific conditions depend on the oxidizing agent and solvent system.
1.2 Substitution Reactions
Substitution reactions are prominent due to the compound’s nucleophilic nitrogen and secondary alcohol group. A notable example involves reaction with N-(6-chloro-3-formylpyridin-2-yl)pivalamide under basic conditions (N,N-diisopropylethylamine in DMF at 100°C for 18 hours), resulting in a substituted product confirmed by ¹H NMR .
1.3 Cyclization
Cyclization reactions form additional ring structures, often involving nucleophilic substitution. For instance, ethanolamine-derived precursors can undergo cyclization to generate the morpholine core.
Reaction Conditions (Example)
| Parameter | Value |
|---|---|
| Reagents | N-ethyl-N,N-diisopropylamine |
| Solvent | N,N-dimethylformamide |
| Temperature | 100°C |
| Reaction Time | 18 hours |
| Workup | Ethyl acetate/water partitioning |
| Purification | Silica gel chromatography |
This setup yields the desired product with high purity, as evidenced by NMR data showing specific proton signals (e.g., δ 1.28 ppm for methyl groups and δ 11.58 ppm for amine protons) .
Structural and Reactivity Insights
The compound’s stereochemistry (2R,5R configuration) and substituent positions (methyl at C5, phenyl at C2) dictate its reactivity. For example, the phenyl group at C2 enhances stability during substitution reactions, while the morpholine ring’s nitrogen facilitates nucleophilic attack .
Scientific Research Applications
Scientific Research Applications
- Biological Activities: (2R,5R)-5-methyl-2-phenylmorpholine exhibits various biological activities that make it of interest in medicinal chemistry. Research suggests it may possess antimicrobial and neuroprotective properties. However, further clinical studies are needed to understand the specific mechanisms of action and efficacy.
- Synthesis Methods: Several synthesis methods have been reported for this compound. These methods emphasize the importance of stereochemistry in obtaining the desired isomer.
- Interaction Studies: Interaction studies involving this compound focus on its binding affinity and activity with biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
- Monoamine Neurotransmitter Modulation: Phenylmorpholines, including this compound analogs, can function as releasers and/or reuptake inhibitors of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine . These compounds may be useful for treating conditions responsive to the modification of monoamine neurotransmitter levels, such as obesity, addiction, depression, and anxiety .
Data Table: Structural Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylmorpholine | Morpholine ring | Lacks phenyl substituent; simpler structure |
| 2-Methyl-5-phenyloxazolidine | Oxazolidine ring | Different heterocyclic structure |
| (2S,5S)-5-Methyl-2-phenylmorpholine | Opposite stereochemistry | Potentially different biological activity |
Mechanism of Action
The mechanism of action of (2R,5R)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
rac-(2R,5S)-5-Methyl-2-phenylmorpholine
- Structure : Shares the same backbone but differs in stereochemistry (racemic mixture of 2R,5S and 2S,5R configurations).
- Key Differences :
- Stereochemical variation alters diastereomeric interactions, impacting crystallization behavior and receptor binding.
- Racemic mixtures often exhibit different pharmacokinetic profiles compared to enantiopure forms.
- Relevance : Highlights the importance of enantiomeric purity in drug design, as seen in its discontinued status in commercial catalogs .
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one
- Structure: Morpholinone derivative with a ketone group, a butyl group at C3, and a phenyl group at C5.
- The bulky butyl group introduces steric hindrance, possibly reducing membrane permeability but increasing lipophilicity (logP).
- Molecular Weight : 247.33 g/mol (vs. ~191–207 g/mol for simpler morpholines).
- Applications : Used in research for studying steric and electronic effects on biological activity .
(2R,6R)-2-Methyl-6-m-tolylmorpholine
- Structure : Features a methyl group at C2 and a meta-methylphenyl (m-tolyl) group at C6.
- Key Differences: The m-tolyl group introduces an electron-donating methyl substituent on the aromatic ring, altering electronic interactions (e.g., π-π stacking) compared to the unsubstituted phenyl group in the target compound. Molecular weight: 191.27 g/mol (C12H17NO), slightly lower than the target compound’s estimated range.
- Synthesis Implications : Meta-substitution may require regioselective synthetic strategies, as seen in protocols involving directed ortho-metalation or cross-coupling reactions .
rac-(2R,5R)-5-Ethyl-2-methylpiperidine Hydrochloride
- Structure : Piperidine analog with ethyl (C5) and methyl (C2) substituents.
- Key Differences :
- Piperidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity.
- Ethyl group at C5 increases lipophilicity compared to the methyl group in the target compound.
- Molecular Weight : 163.7 g/mol (lower due to simpler substituents).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stereochemistry | Notable Properties |
|---|---|---|---|---|---|
| (2R,5r)-5-Methyl-2-phenylmorpholine | C11H15NO | ~177.24 | C5-methyl, C2-phenyl | 2R,5r | Chiral, moderate polarity |
| rac-(2R,5S)-5-Methyl-2-phenylmorpholine | C11H15NO | 177.24 | C5-methyl, C2-phenyl | Racemic | Diastereomeric complexity |
| (3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one | C15H21NO2 | 247.33 | C3-butyl, C5-phenyl, ketone | 3R,5R | High lipophilicity, polar functional group |
| (2R,6R)-2-Methyl-6-m-tolylmorpholine | C12H17NO | 191.27 | C2-methyl, C6-m-tolyl | 2R,6R | Enhanced aromatic interactions |
| rac-(2R,5R)-5-Ethyl-2-methylpiperidine HCl | C8H17N·HCl | 163.7 | C5-ethyl, C2-methyl | Racemic | Reduced polarity, discontinued |
Research Findings and Implications
- Stereochemical Sensitivity : The target compound’s (2R,5r) configuration may confer distinct binding affinities compared to racemic analogs, as seen in crystal structure studies of related ferrocene derivatives .
- Substituent Effects: Phenyl groups enhance aromatic interactions in receptor binding, while alkyl groups (e.g., butyl) increase lipophilicity but may reduce solubility .
- Synthetic Challenges : Enantioselective synthesis of morpholine derivatives often requires chiral catalysts or resolution techniques, as highlighted in protocols for related compounds .
Biological Activity
(2R,5R)-5-methyl-2-phenylmorpholine is a chiral compound with notable biological activities that have garnered attention in medicinal chemistry. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
- Molecular Formula : CHN O
- Molecular Weight : 177.24 g/mol
- Structure : The compound features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Its specific stereochemistry at the 2 and 5 positions contributes to its unique properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Receptor Binding : The compound may interact with various receptors or enzymes, modulating their activity and leading to diverse biological effects. However, the specific molecular targets and pathways are still under investigation.
- Potential Therapeutic Applications : Studies have suggested that it may serve as a precursor for drug development, particularly in the context of antidepressant agents and selective inhibitors of norepinephrine uptake .
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Binding Affinity : Interaction studies reveal its binding affinity to specific biological targets, crucial for understanding its pharmacodynamics and pharmacokinetics.
- Influence on Neurotransmitter Systems : Similar compounds have been shown to influence serotonin and norepinephrine systems, suggesting potential roles in mood regulation and anxiety disorders .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study explored the synthesis of related morpholine analogues that demonstrated significant antidepressant-like effects in animal models. These findings suggest that modifications to the morpholine structure can enhance therapeutic efficacy .
- Inflammatory Response : Research on structurally similar compounds indicated their ability to inhibit inflammatory pathways effectively. This opens avenues for exploring this compound in treating inflammatory diseases .
Synthesis Methods
Several synthesis methods for this compound have been reported:
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the stereochemical configuration of (2R,5r)-5-methyl-2-phenylmorpholine?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For example, single-crystal X-ray diffraction using MoKα radiation (λ = 0.71073 Å) with a Siemens P4 diffractometer can resolve the spatial arrangement of substituents. The Flack parameter (e.g., -0.02(3) in ) should be used to validate chirality. If crystal quality is poor, circular dichroism (CD) spectroscopy combined with computational simulations (e.g., density functional theory) can corroborate results .
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : The synthesis often involves nucleophilic substitution or reductive amination. Key parameters include:
- Temperature control : Maintain low temperatures (-78°C to 0°C) during lithiation steps to prevent side reactions ( ).
- Catalyst selection : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.
- Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the target compound from diastereomers .
Q. What analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer : Combine orthogonal methods:
- HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers.
- NMR : Analyze - and -NMR spectra for characteristic signals (e.g., morpholine ring protons at δ 3.5–4.0 ppm).
- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] = 206.14) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : Perform conformational analysis using molecular mechanics (e.g., MMFF94 force field) to identify low-energy conformers. Compare computed NMR chemical shifts (via Gaussian 16 with PCM solvent model) to experimental data. For disputed configurations, use quantum mechanical calculations (e.g., TD-DFT for CD spectra) to validate the correct stereoisomer .
Q. What strategies mitigate diastereomer formation during the synthesis of this compound analogs?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., tert-butyl carbamates for amines) to reduce steric hindrance.
- Kinetic resolution : Use enzymes (e.g., lipases) or chiral auxiliaries to favor the desired pathway.
- In situ monitoring : Employ ReactIR or Raman spectroscopy to track reaction progress and adjust conditions in real-time .
Q. How do researchers design assays to evaluate the biological activity of this compound in CNS targets?
- Methodological Answer :
- Receptor binding : Use radioligand displacement assays (e.g., -spiperone for dopamine D2 receptors) with HEK293 cells expressing human receptors.
- Functional activity : Measure cAMP accumulation via BRET-based biosensors to assess G-protein coupling efficacy.
- Metabolic stability : Perform liver microsome assays (human/rat) with LC-MS/MS quantification to determine half-life .
Q. What statistical frameworks are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., logP, polar surface area).
- Machine learning : Train random forest models on bioactivity datasets to identify critical substituents.
- Bayesian inference : Quantify uncertainty in potency measurements (e.g., IC variability) using Markov Chain Monte Carlo (MCMC) sampling .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
